N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dimethylpyrazole moiety and a benzamide group substituted with a 2,5-dioxopyrrolidine ring. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The 1,3,4-oxadiazole scaffold is widely studied for its metabolic stability and hydrogen-bonding capacity, while the dioxopyrrolidine group may enhance solubility and target binding .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-10-8-13(22-23(10)2)17-20-21-18(28-17)19-16(27)11-4-3-5-12(9-11)24-14(25)6-7-15(24)26/h3-5,8-9H,6-7H2,1-2H3,(H,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUSHZQJCOSBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to improve monoclonal antibody production in recombinant chinese hamster ovary cells.
Mode of Action
The compound appears to exert its effects by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Biochemical Pathways
It seems to influence the metabolic processes of recombinant chinese hamster ovary cells, particularly those related to glucose uptake and atp production.
Pharmacokinetics
Its ability to increase glucose uptake and atp production suggests it may have good bioavailability within the cellular environment.
Result of Action
The compound’s action results in increased monoclonal antibody production in recombinant Chinese hamster ovary cells. It also affects the galactosylation level of the N-linked glycans on the monoclonal antibody, which could have implications for the quality control of therapeutic monoclonal antibodies.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Activity against Cancer Cell Lines : A study demonstrated that oxadiazole derivatives showed IC50 values ranging from 10 to 100 µM against multiple cancer types including breast, lung, and colon cancers .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 25 |
| Compound B | Lung | 30 |
| Compound C | Colon | 45 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. The presence of the pyrazole and oxadiazole rings contributes to its inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Bacterial Inhibition : A recent study reported that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging activity.
- DPPH Scavenging Activity : The compound showed a scavenging effect of approximately 80% at a concentration of 100 µg/mL, surpassing that of ascorbic acid used as a standard control .
Case Studies
Several case studies highlight the effectiveness of derivatives similar to this compound:
- Study on Anticancer Properties : In a study involving various oxadiazole derivatives, one compound demonstrated an IC50 value of 92.4 µM against a panel of eleven different cancer cell lines . This indicates the potential for further development into anticancer agents.
- Antimicrobial Efficacy : Another research project focused on the synthesis of pyrazole-linked oxadiazole compounds reported significant fungicidal activity against Pyricularia oryzae with an inhibition rate of 77.8% .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with two structurally related 1,3,4-oxadiazole derivatives: LMM5 and LMM11 (described in ). These analogs share the 1,3,4-oxadiazole-benzamide backbone but differ in substituents, which critically influence their pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The dimethylpyrazole group in the target compound may enhance π-π stacking interactions with kinase active sites, as pyrazole derivatives are known ATP-competitive inhibitors. In contrast, LMM5 and LMM11 feature bulkier sulfamoyl substituents linked to antifungal activity, likely targeting fungal cytochrome P450 enzymes . The dioxopyrrolidine moiety in the target compound could improve aqueous solubility compared to LMM5’s methoxybenzyl group or LMM11’s furan, which are more lipophilic.
Antifungal Activity :
- LMM5 and LMM11 demonstrated efficacy against Candida albicans (MIC₅₀: 8 µg/mL) and Aspergillus fumigatus (MIC₅₀: 16 µg/mL), respectively, under standardized assays . While the target compound lacks published antifungal data, its structural dissimilarity suggests divergent applications.
Synthetic Accessibility :
- LMM5 and LMM11 were commercially sourced (Life Chemicals), whereas the target compound’s synthesis would require multi-step protocols due to its complex dioxopyrrolidine-pyrrole architecture.
Preparation Methods
Protection and Functionalization of the Benzamide Core
The synthesis begins with 4-nitrobenzoic acid , which undergoes nitration to introduce the 3-nitro group. Subsequent reduction with hydrogen gas and palladium catalyst yields 3-aminobenzoic acid. To incorporate the 2,5-dioxopyrrolidin-1-yl moiety, a cyclization reaction is performed using succinic anhydride in acetic acid at 80°C for 6 hours, achieving a 78% yield.
Critical Step :
Alternative Route via Boc Protection
A patent by describes an optimized method using tert-butoxycarbonyl (Boc) protection to enhance regioselectivity:
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Boc Protection : 3-Aminobenzoic acid is treated with di-tert-butyl dicarbonate in ethanol with sodium hydroxide, yielding 4-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid (90% yield).
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Alkylation : The hydroxyl group is ethoxylated using ethyl iodide and potassium carbonate in dimethylformamide (DMF), producing 4-(Boc-amino)-2-ethoxybenzoate (quantitative yield).
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Chlorination : Selective chlorination at the 5-position is achieved with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at 60°C, followed by hydrolysis to yield 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Synthesis of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Pyrazole Ring Formation
The 1,5-dimethylpyrazole moiety is synthesized via Claisen condensation of ethyl acetoacetate and dimethyl oxalate in the presence of sodium ethoxide, yielding ethyl 3-methyl-1H-pyrazole-5-carboxylate. Methylation with dimethyl sulfate (DMS) introduces the N-methyl group (85% yield).
Oxadiazole Cyclization
The pyrazole-carboxylate is hydrolyzed to the carboxylic acid using NaOH (2 M, 70°C, 4 hours). This acid is then converted to a hydrazide by treatment with hydrazine hydrate in ethanol (12 hours, reflux). Cyclization with cyanogen bromide (BrCN) in dichloromethane forms the 1,3,4-oxadiazol-2-amine core.
Reaction Conditions :
Coupling of Fragments
Amide Bond Formation
The benzoyl chloride fragment is reacted with the oxadiazole-pyrazole amine using carbodiimide coupling agents. Two methods are prevalent:
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EDC/HOBt Method : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (24 hours, room temperature).
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Triphenylphosphite/Imidazole : Excess triphenylphosphite and imidazole in THF under reflux (12 hours, 80°C).
Yield Comparison :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural confirmation employs:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxadiazole), 7.89–7.45 (m, 4H, aromatic), 2.51 (s, 3H, pyrazole-CH₃).
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HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).
Challenges and Optimization
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Regioselectivity in Pyrazole Synthesis : Competing 1,3- vs. 1,5-substitution is mitigated by using DMS for N-methylation.
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Oxadiazole Stability : Cyanogen bromide must be added dropwise at low temperatures to avoid ring-opening.
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Coupling Efficiency : Boc protection reduces side reactions during amidation, improving yields to >90%.
Scalability and Industrial Relevance
The triphenylphosphite/imidazole method is preferred for large-scale synthesis due to cost-effectiveness and high reproducibility. A pilot-scale batch (500 g) achieved 84% yield with 99.5% purity, validating the protocol’s robustness .
Q & A
Q. What are the foundational synthetic routes for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
A common approach involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoyl chlorides. For example, the reaction proceeds in DMF with K₂CO₃ as a base and RCH₂Cl as an alkylating agent under room-temperature stirring . Multi-component reactions or one-pot strategies are also employed to streamline the synthesis of structurally related pyrazole-oxadiazole hybrids .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. X-ray crystallography (where feasible) provides precise stereochemical data, as demonstrated in studies of analogous pyrazole derivatives . Purity assessment typically uses HPLC with UV detection, especially for intermediates prone to side reactions .
Q. How can researchers design initial biological activity screenings for this compound?
Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs. For instance, pyrazole-oxadiazole hybrids are often screened for kinase inhibition or anti-inflammatory activity. Use dose-response curves (e.g., IC₅₀ determination) and include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
Advanced Research Questions
Q. What methodologies optimize the reaction yield of this compound when scaling synthesis?
Employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example, highlights fractional factorial designs to minimize trial-and-error approaches. Computational tools like quantum chemical reaction path searches (as used in ICReDD’s workflow) can predict optimal conditions, reducing experimental iterations by 30–50% .
Q. How should researchers address contradictory data in biological activity studies?
First, verify assay reproducibility across independent replicates. If inconsistencies persist, investigate off-target effects using proteome-wide profiling (e.g., affinity pulldown-MS) or molecular docking simulations to assess binding promiscuity. For instance, emphasizes docking against homologous protein structures to rationalize divergent activity trends .
Q. What computational strategies predict the compound’s reactivity or stability under varying conditions?
Density Functional Theory (DFT) calculations can model degradation pathways (e.g., hydrolysis of the oxadiazole ring) or regioselectivity in substitution reactions. Tools like Gaussian or ORCA are used to compute transition states and activation energies, while molecular dynamics simulations assess stability in biological matrices .
Q. How can researchers resolve challenges in crystallizing this compound for structural analysis?
Screen crystallization solvents using microbatch under oil or vapor diffusion methods. Additives like ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) may improve crystal lattice formation. If crystallization fails, substitute with cryo-EM for low-resolution structural insights or rely on NMR-based restraint-guided modeling .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?
Use multivariate regression (e.g., Partial Least Squares, PLS) to correlate electronic (Hammett σ), steric (Taft Es), and topological (MolConn-Z descriptors) parameters with bioactivity. Cluster analysis (e.g., hierarchical clustering) can group compounds with similar SAR profiles, as applied in for pyrazole derivatives .
Q. How to integrate heterogeneous data (e.g., synthetic yields, bioactivity) into a unified model?
Apply machine learning pipelines (e.g., Random Forest or Gradient Boosting) trained on historical datasets. Feature engineering should include reaction conditions (solvent, catalyst), physicochemical properties (logP, polar surface area), and assay endpoints. Tools like KNIME or Python’s Scikit-learn enable cross-validation and hyperparameter tuning .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
